molecular formula C18H16ClF3N2OS B2834328 (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 1797185-95-5

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No. B2834328
CAS RN: 1797185-95-5
M. Wt: 400.84
InChI Key: RMRRDIUVSXGXSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C18H16ClF3N2OS and its molecular weight is 400.84. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Potential

The compound has been investigated for its potential in anticancer and antimicrobial applications. A study synthesized heterocyclic compounds, incorporating oxazole, pyrazoline, and pyridine, to evaluate their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). The compound displayed significant potency, alongside in vitro antibacterial and antifungal activities, suggesting its potential use in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Molecular Docking and Antimicrobial Activity

Another research focused on the molecular structure, spectroscopic, quantum chemical, topological, molecular docking, and antimicrobial activity of a related compound. The study used Density Functional Theory (DFT) analysis and demonstrated that the compound possesses significant antibacterial and antifungal effects, supported by docking simulation outcomes (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).

Production of Chiral Intermediates

Additionally, the compound's chiral intermediate, significant in the synthesis of anti-allergic drugs like Betahistine, was produced using carbonyl reductase-producing microorganisms, illustrating the importance of this compound in biotransformation processes and pharmaceutical manufacturing (Ni, Zhou, & Sun, 2012).

Solution Formulation for Poorly Water-Soluble Compounds

Research on developing a precipitation-resistant solution formulation for a poorly water-soluble compound highlights the utility of such compounds in improving in vivo exposure, showcasing its importance in the field of pharmaceutical formulations (Burton et al., 2012).

properties

IUPAC Name

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N2OS/c19-14-4-2-1-3-13(14)15-7-8-24(9-10-26-15)17(25)12-5-6-16(23-11-12)18(20,21)22/h1-6,11,15H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRRDIUVSXGXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

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